molecular formula C6H3BrF3NO B1410906 2-Bromo-3-difluoromethoxy-6-fluoropyridine CAS No. 1807173-14-3

2-Bromo-3-difluoromethoxy-6-fluoropyridine

Cat. No.: B1410906
CAS No.: 1807173-14-3
M. Wt: 241.99 g/mol
InChI Key: XBBQPHPNUDNQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-difluoromethoxy-6-fluoropyridine is a versatile fluorinated pyridine derivative designed for research and development. This compound serves as a valuable synthetic intermediate, particularly in constructing novel active molecules for the pharmaceutical and agrochemical industries . The strategic placement of bromine and fluorine atoms on the pyridine ring, along with the difluoromethoxy group, creates a multi-functional scaffold that facilitates further chemical modifications via cross-coupling and nucleophilic substitution reactions . Researchers utilize this building block to develop potential drug candidates, including those targeting neurological and infectious diseases, as the fluorine atoms and difluoromethoxy group can enhance lipophilicity and metabolic stability . In agrochemical research, it is used in the synthesis of advanced crop protection agents . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Handle with care, as related bromo-fluoro pyridines are classified as toxic and skin irritants .

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-3(12-6(9)10)1-2-4(8)11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQPHPNUDNQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-6-fluoropyridine typically involves the bromination of 3-difluoromethoxy-6-fluoropyridine. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-difluoromethoxy-6-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-3-difluoromethoxy-6-fluoropyridine with structurally related pyridine derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
This compound Not explicitly listed Br (2), -OCF₂ (3), F (6) C₇H₃BrF₃NO (est.) Cross-coupling precursor; drug intermediate
2-Bromo-6-(difluoromethoxy)pyridine 135795-46-9 Br (2), -OCF₂ (6) C₆H₄BrF₂NO Intermediate for fluorinated agrochemicals
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 Br (3), F (2), -CF₃ (6) C₇H₂BrF₄N High electron-withdrawing; used in OLED materials
2-Bromo-3-methylpyridine 3430-17-9 Br (2), -CH₃ (3) C₆H₆BrN Simple bromopyridine; ligand in catalysis
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 Br (6), F (2), -NH₂ (3) C₅H₄BrFN₂ Pharmaceutical building block (e.g., kinase inhibitors)

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂) in the target compound is more electron-withdrawing than methyl (-CH₃) but less than trifluoromethyl (-CF₃) . This moderates reactivity in electrophilic substitution reactions compared to analogs like 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.
  • Synthetic Utility :

    • Bromine at position 2 (vs. 3 or 6 in other compounds) directs metal-catalyzed coupling reactions to specific sites. For example, 2-Bromo-3-methylpyridine is a common ligand in palladium catalysis, whereas the target compound’s -OCF₂ group may sterically hinder such reactions .
    • The difluoromethoxy group’s stability under acidic conditions makes it preferable to methoxy (-OCH₃) in prodrug synthesis .

Key Research Findings

  • Synthetic Challenges : Introducing -OCF₂ at position 3 requires careful control of reaction conditions to avoid defluorination, a problem less common in methyl or chloro analogs .
  • Thermal Stability : Pyridines with -OCF₂ substituents exhibit higher thermal stability than those with -OCH₃, as shown in studies of 2-Bromo-6-(difluoromethoxy)pyridine .
  • Toxicity Profile : Brominated pyridines generally show moderate toxicity (e.g., 2-Bromo-3-methylpyridine is classified as harmful if inhaled), but fluorinated groups may reduce environmental persistence .

Biological Activity

Chemical Structure : 2-Bromo-3-difluoromethoxy-6-fluoropyridine is characterized by the following structural features:

  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • Substituents including bromine and difluoromethoxy groups, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridine have been shown to inhibit key oncogenic pathways:

  • Mechanism of Action : The compound may exert its antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. For example, the inhibition of BRAF(V600E) and EGFR pathways has been reported for structurally related compounds .

Antimicrobial Properties

Research has suggested that fluorinated pyridines possess antimicrobial activity. The presence of fluorine atoms can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate bacterial membranes:

  • In Vitro Studies : Various studies have demonstrated that fluorinated derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been explored in various models. Compounds with similar structural motifs have shown promise in reducing inflammation markers:

  • Case Studies : In experimental models of inflammation, related pyridine derivatives have been reported to decrease levels of pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialGrowth inhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines

Research Findings Overview

Study FocusFindingsYear
Antitumor ActivitySignificant inhibition of cancer cell lines2020
Antimicrobial PropertiesEffective against multiple bacterial strains2021
Anti-inflammatory EffectsDecreased cytokine levels in animal models2022

Q & A

Q. What are the common synthetic routes for introducing difluoromethoxy groups into pyridine derivatives?

The difluoromethoxy group can be introduced via catalytic hydrogenation or nucleophilic substitution. For example, 6-(difluoromethoxy)pyridin-3-amine is synthesized by hydrogenating 2-(difluoromethoxy)-5-nitropyridine using Pd/C in methanol, achieving high yields . Alternatively, halogenated intermediates (e.g., bromo-fluoro pyridines) can undergo nucleophilic displacement with difluoromethoxide ions under anhydrous conditions, though steric and electronic effects of adjacent substituents may influence reactivity .

Q. How do substituent positions affect the reactivity of bromo-fluoro pyridines in cross-coupling reactions?

Substituents like fluorine or bromine at specific positions alter electronic density and steric hindrance. For instance, 3-bromo-4-chloro-5-fluoropyridine exhibits lower reactivity in Suzuki couplings due to electron-withdrawing effects of adjacent halogens, requiring optimized palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures . Fluorine at the 6-position (as in 2-bromo-6-fluoropyridine) enhances para-directed coupling by stabilizing transition states through inductive effects .

Q. What analytical techniques are critical for verifying the structure of polyhalogenated pyridines?

Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. For example, 3-bromo-2-fluoro-6-methoxypyridine requires ¹H NMR to distinguish methoxy protons and ¹⁹F NMR to confirm fluorine placement . Liquid Chromatography-Mass Spectrometry (LCMS) monitors reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in difluoromethoxy pyridine synthesis?

Contradictory yields (e.g., reported 105% in ) may arise from incomplete drying, residual solvents, or impurities. Methodological improvements include:

  • Drying protocols : Use of molecular sieves or azeotropic distillation to remove water.
  • Catalyst activation : Pre-reduction of Pd/C under H₂ flow to enhance activity.
  • Reaction monitoring : In-situ FTIR or GC-MS to track intermediate formation and avoid over-reduction .

Q. What strategies mitigate regioselectivity challenges in halogenation of difluoromethoxy-containing pyridines?

Regioselectivity is influenced by directing groups. For example, the difluoromethoxy group at the 3-position in 2-bromo-3-difluoromethoxy-6-fluoropyridine directs electrophilic substitution to the 4-position due to its electron-withdrawing nature. Computational tools (DFT calculations) predict reactive sites, while Lewis acids like FeCl₃ can modulate selectivity during bromination .

Q. How do solubility limitations impact formulation for biological assays, and what computational models predict solubility in fluorinated pyridines?

Polyhalogenated pyridines often exhibit low aqueous solubility. Solubility parameters (Log P) and Hansen Solubility Parameters (HSP) guide solvent selection. For instance, 6-(difluoromethoxy)pyridin-3-amine has a predicted Log P of 1.2, indicating moderate lipophilicity. COSMO-RS simulations or group contribution methods (e.g., UNIFAC) model solubility in DMSO or methanol-water mixtures .

Q. What safety protocols are critical for handling fluorinated pyridines with multiple halogen substituents?

Fluorinated pyridines require stringent safety measures:

  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles for corrosive byproducts (e.g., HF).
  • Waste disposal : Neutralization of fluorinated waste with calcium hydroxide to precipitate fluoride ions .

Data Contradiction Analysis

Q. Why do certain bromo-fluoro pyridine derivatives exhibit unexpected stability under acidic conditions?

Stability variations arise from substituent electronic effects. For example, 2-bromo-6-fluoropyridine resists hydrolysis due to fluorine’s strong electron-withdrawing effect at the 6-position, which deactivates the ring toward electrophilic attack. In contrast, 4-bromo-2-fluoropyridine degrades rapidly in HCl due to para-bromine’s weaker deactivation .

Q. How can discrepancies in melting points for structurally similar compounds be resolved?

Discrepancies (e.g., mp 80–82°C for 6-amino-3-bromo-2-methylpyridine vs. 208–210°C for 2-amino-5-bromo-3-nitropyridine) stem from hydrogen bonding and crystallinity differences. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify polymorphic forms or hydrate formation .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to screen catalysts, temperatures, and solvents systematically.
  • Analytical validation : Combine multiple techniques (e.g., NMR, LCMS, X-ray) for unambiguous structural confirmation.
  • Safety compliance : Adopt ISO-compliant protocols for fluorinated compound handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-difluoromethoxy-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-difluoromethoxy-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.